2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

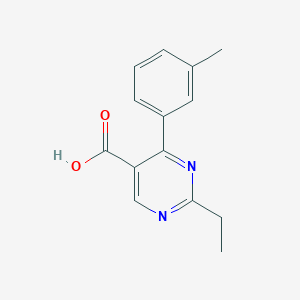

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound. This nomenclature follows standard organic chemistry naming conventions where the pyrimidine ring serves as the parent structure, with positional numbering indicating the specific substitution pattern. The systematic name reflects the presence of an ethyl group at position 2 of the pyrimidine ring, a 3-methylphenyl substituent at position 4, and a carboxylic acid functionality at position 5.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as CCC1=NC=C(C(=O)O)C(C2=CC=CC(C)=C2)=N1. This notation provides a linear representation of the molecular structure, indicating the connectivity and arrangement of atoms within the compound. The International Chemical Identifier string is recorded as 1S/C14H14N2O2/c1-3-12-15-8-11(14(17)18)13(16-12)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,17,18), offering a standardized method for representing the molecular structure across chemical databases and literature.

The structural architecture of this compound features a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3. The substitution pattern includes an ethyl chain extending from position 2, providing increased molecular flexibility and potential for intermolecular interactions. The 3-methylphenyl group attached at position 4 introduces aromatic character and steric considerations, while the carboxylic acid group at position 5 imparts polar functionality and potential for hydrogen bonding interactions.

Properties

IUPAC Name |

2-ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-3-12-15-8-11(14(17)18)13(16-12)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYZFMLQMVCNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)C2=CC=CC(=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding pyrimidine derivative. The reaction conditions typically include refluxing the mixture in ethanol for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the pyrimidine ring.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural features:

- Molecular Formula : C13H15N3O2

- Functional Groups : Ethyl group at position 2, a 3-methylphenyl group at position 4, and a carboxylic acid group at position 5.

These substituents influence its chemical reactivity and biological properties, making it a candidate for various applications in pharmaceutical research.

Potential Research Applications

Given its structural characteristics, 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid could serve as a precursor or building block in the synthesis of more complex biologically active molecules. Potential research areas include:

- Drug Development : Exploring its role as an intermediate in synthesizing novel drugs targeting specific diseases.

- Chemical Reactivity Studies : Investigating the reactivity of its functional groups in various chemical reactions could lead to new synthetic pathways or applications.

While comprehensive case studies specifically involving this compound are scarce, ongoing research into pyrimidine derivatives suggests promising avenues for exploration:

- Pharmaceutical Applications : Research indicates that modifying pyrimidine structures can lead to enhanced efficacy in drug formulations targeting various diseases.

- Synthetic Methodologies : Innovations in synthetic methodologies using this compound could lead to more sustainable practices in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with enzymes and receptors involved in various biochemical pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Substituent Effects at Position 4

- 2-Ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid ():

The trifluoromethyl group at position 4 is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (lower pKa) compared to the target compound’s electron-donating 3-methylphenyl group. This enhances solubility in polar solvents but reduces lipophilicity . - Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

The hydroxyl and methoxy groups improve water solubility via hydrogen bonding, contrasting with the hydrophobic 3-methylphenyl group in the target compound. The ester functionality (vs. carboxylic acid) further reduces acidity .

Substituent Effects at Position 2

- The target compound’s simpler ethyl group may reduce steric hindrance, favoring metabolic stability .

- 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid (): The ethylthio group is moderately electron-donating, while the amino group increases polarity. This contrasts with the purely alkyl 2-ethyl group in the target compound, which prioritizes lipophilicity .

Functional Group Variations at Position 5

- Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate ():

The ester group reduces reactivity compared to the carboxylic acid, making it more suitable for prodrug formulations. Hydrolysis of the ester to the acid is a common metabolic pathway . - 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester ():

The trifluoromethylpyridinyl substituent enhances electron-deficient character, influencing π-π stacking in drug-receptor interactions. The ethyl ester group offers synthetic flexibility for derivatization .

Data Table: Structural and Inferred Property Comparison

Research Findings and Implications

- Synthetic Accessibility : Compounds with ester groups (e.g., ) are often synthesized via parallel solution-phase approaches or esterification, while carboxylic acids may require hydrolysis steps .

- Biological Relevance : The 3-methylphenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in similar pyrimidine-based inhibitors .

- Stability and Solubility: Trifluoromethyl and amino groups improve aqueous solubility but may introduce synthetic challenges, whereas alkyl/aryl groups favor membrane permeability .

Biological Activity

Overview

2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative recognized for its potential biological activities. Pyrimidines are known for a wide spectrum of pharmacological effects, including antiviral, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a pyrimidine ring with specific substituents:

- Ethyl group at position 2

- 3-Methylphenyl group at position 4

- Carboxylic acid group at position 5

These structural characteristics significantly influence its chemical reactivity and biological activities.

Pyrimidine derivatives like this compound exert their biological effects through various mechanisms:

- Target Interaction : They interact with multiple biological targets, leading to alterations in cellular processes.

- Biochemical Pathways : The compound influences various biochemical pathways, affecting cellular metabolism and signaling.

- Enzyme Interaction : It has been shown to interact with enzymes involved in nucleotide metabolism, potentially modulating metabolic rates and cellular functions.

Antiviral Activity

Research indicates that pyrimidine derivatives can exhibit significant antiviral properties. For instance, studies have demonstrated that certain pyrimidines can inhibit viral replication effectively, showcasing potential therapeutic applications against viral infections .

Anticancer Effects

This compound has shown promise in cancer research:

- In Vitro Studies : In cell lines such as MCF-7 (breast cancer) and MDA-MB-231, this compound displayed lower IC50 values compared to standard treatments like 5-Fluorouracil, indicating higher efficacy in inhibiting cancer cell growth .

| Cell Line | IC50 (μM) | Comparison with 5-FU (μM) |

|---|---|---|

| MCF-7 | 0.87 - 12.91 | 17.02 |

| MDA-MB-231 | 1.75 - 9.46 | 11.73 |

Anti-inflammatory Properties

The compound is also noted for its anti-inflammatory effects, which may be attributed to its ability to modulate immune responses and inflammatory pathways .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics:

- Oral Bioavailability : Approximately 31.8% following oral administration.

- Clearance Rate : 82.7 mL/h/kg after intravenous administration, indicating moderate systemic exposure .

Safety Profile

Toxicity studies conducted on animal models have demonstrated that this compound exhibits no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .

Drug Development

The compound is being explored as a potential candidate for drug development due to its diverse biological activities. Its applications extend beyond antiviral and anticancer properties to include potential uses in treating inflammatory diseases and infections.

Synthesis Research

Research into the synthesis of this compound has yielded efficient methods that could facilitate the development of new derivatives with enhanced biological activity. Ongoing studies aim to modify its structure to improve potency and selectivity against specific targets .

Q & A

Q. How do electronic effects of substituents influence the acidity of the carboxylic acid group?

- Analysis : Electron-withdrawing groups (e.g., trifluoromethyl) increase acidity (lower pKa) by stabilizing the conjugate base. Compare pKa values via potentiometric titration or computational simulations (e.g., DFT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.